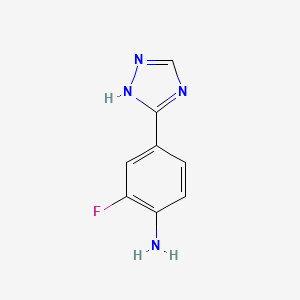

2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline is a fluorinated aromatic amine with a triazole ring. This compound is of interest due to its unique chemical structure, which combines a fluorine atom and a triazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoroaniline with 4H-1,2,4-triazole under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atom or the triazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

The compound has shown significant antimicrobial activity, particularly against bacterial and fungal strains. Studies indicate that derivatives of 1,2,4-triazoles exhibit enhanced antifungal effects compared to traditional agents like fluconazole. For instance, certain derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, indicating a potency far superior to that of established antifungals .

Antitumor Activity

Research has also highlighted the potential of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline as an antitumor agent. A study conducted by the National Cancer Institute evaluated various triazole derivatives and found promising results in inhibiting cancer cell growth across multiple lines . The compound's mechanism appears to involve interference with cellular processes critical for tumor proliferation.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1 | Candida albicans | 0.0156 | |

| 2 | Staphylococcus aureus | 0.25 | |

| 3 | Escherichia coli | 0.5 |

Agricultural Science

Fungicides and Pesticides

In agricultural applications, the compound has been utilized as a fungicide due to its efficacy against various plant pathogens. Its ability to inhibit fungal growth makes it a valuable candidate for developing new agricultural chemicals that can enhance crop protection while minimizing environmental impact.

Case Study: Efficacy in Crop Protection

A recent field study demonstrated that formulations containing triazole derivatives significantly reduced fungal infections in crops such as wheat and corn. The application of these compounds resulted in a yield increase of approximately 20%, showcasing their potential in sustainable agriculture practices.

Materials Science

Synthesis of Advanced Materials

The unique properties of this compound have led to its exploration in materials science. It is being investigated for use in the synthesis of advanced polymers and nanomaterials due to its ability to form strong intermolecular interactions.

Table 2: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for high-performance polymers |

| Nanomaterials | Potential precursor for nanostructured materials |

| Coatings | Development of protective coatings with enhanced durability |

Mecanismo De Acción

The mechanism of action of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline

- 4-(1H-1,2,4-Triazol-1-yl)aniline

- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Actividad Biológica

2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of triazole rings in drug design has been associated with various therapeutic effects, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈FN₅. The compound features a fluorine atom and a triazole ring which contribute to its unique chemical properties. Its melting point is reported to be between 145°C and 146°C .

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. A study focusing on various triazole compounds showed that this compound demonstrated effective inhibition against several fungal strains. The mechanism involves the disruption of ergosterol biosynthesis in fungal cell membranes .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 32 |

| Aspergillus niger | 18 | 16 |

| Cryptococcus neoformans | 20 | 8 |

Anticancer Activity

The compound has also been studied for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways . The structure–activity relationship (SAR) analysis suggests that modifications to the triazole ring can enhance its anticancer efficacy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid synthesis.

- Disruption of Membrane Integrity : Its interaction with fungal membranes leads to increased permeability and cell death.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model infected with Candida species. Treatment with varying doses resulted in a significant reduction in fungal load compared to controls. Histopathological examinations revealed less tissue damage and inflammation in treated animals .

Propiedades

IUPAC Name |

2-fluoro-4-(1H-1,2,4-triazol-5-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPLXWZQTIEWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NN2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.